molecular formula C6H5ClO2 B026994 4-Chloro Resorcinol-13C6 CAS No. 953390-32-4

4-Chloro Resorcinol-13C6

Cat. No.: B026994
CAS No.: 953390-32-4
M. Wt: 150.51 g/mol
InChI Key: JQVAPEJNIZULEK-IDEBNGHGSA-N
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Description

4-Chloro Resorcinol-13C6: is a stable isotope-labeled compound with the molecular formula (13C)6H5ClO2 and a molecular weight of 150.51 . This compound is a derivative of resorcinol, where the hydrogen atoms in the benzene ring are replaced with carbon-13 isotopes, and a chlorine atom is substituted at the fourth position of the benzene ring. It is primarily used in scientific research, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro Resorcinol-13C6 typically involves the chlorination of resorcinol-13C6. The reaction is carried out under controlled conditions to ensure selective chlorination at the fourth position of the benzene ring. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro Resorcinol-13C6 undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Chloro Resorcinol-13C6 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro Resorcinol-13C6 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    4-Chloro Resorcinol: The non-isotopically labeled version of the compound.

    Resorcinol: The parent compound without the chlorine substitution.

    4-Bromo Resorcinol: A similar compound with a bromine atom instead of chlorine at the fourth position.

Uniqueness: 4-Chloro Resorcinol-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms and pathways is crucial .

Properties

IUPAC Name

4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVAPEJNIZULEK-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475482
Record name 4-Chloro Resorcinol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953390-32-4
Record name 4-Chloro Resorcinol-13C6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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